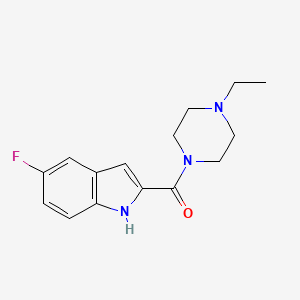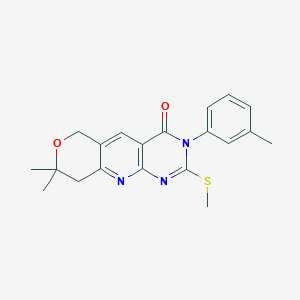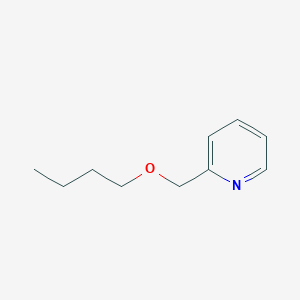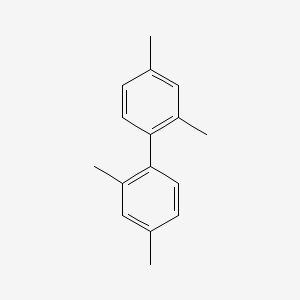
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone is a complex organic compound that features a piperazine ring substituted with an ethyl group and an indole ring substituted with a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone typically involves the reaction of 4-ethylpiperazine with 5-fluoroindole-2-carboxylic acid. The reaction is carried out under anhydrous conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-ethylpiperazin-1-yl)-(2-fluoro-1H-indol-2-yl)methanone
- (4-ethylpiperazin-1-yl)-(5-chloro-1H-indol-2-yl)methanone
- (4-ethylpiperazin-1-yl)-(5-bromo-1H-indol-2-yl)methanone
Uniqueness
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone is unique due to the presence of both the ethylpiperazine and fluorinated indole moieties. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The fluorine atom, in particular, can enhance the compound’s metabolic stability and binding affinity to certain targets, making it a valuable candidate for further research and development.
Eigenschaften
CAS-Nummer |
902305-11-7 |
|---|---|
Molekularformel |
C15H18FN3O |
Molekulargewicht |
275.32 g/mol |
IUPAC-Name |
(4-ethylpiperazin-1-yl)-(5-fluoro-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C15H18FN3O/c1-2-18-5-7-19(8-6-18)15(20)14-10-11-9-12(16)3-4-13(11)17-14/h3-4,9-10,17H,2,5-8H2,1H3 |
InChI-Schlüssel |
NFFFSCCYVBXGOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
Löslichkeit |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14152764.png)
![N-[3-(3,3-dimethyloxan-4-yl)-3-phenylpropyl]-3-(furan-2-yl)-3-(4-methylphenyl)propanamide](/img/structure/B14152775.png)
![4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B14152780.png)
![1-(Biphenyl-4-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B14152787.png)
![Ethyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B14152799.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14152806.png)
![Thieno[3,2-b]pyridine-5-carbonitrile](/img/structure/B14152816.png)
![N-[4-(4-Chlorophenyl)-3-[2-(4-morpholinyl)ethyl]-2(3H)-thiazolylidene]-2,4-dimethylbenzenamine](/img/structure/B14152818.png)
![2-Methyl-3,3-bis(methylsulfanyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14152829.png)





